molecular formula C12H17N5 B3061428 N-Cyclohexyl-9-methyl-9H-purin-6-amine CAS No. 109292-93-5

N-Cyclohexyl-9-methyl-9H-purin-6-amine

Cat. No.: B3061428
CAS No.: 109292-93-5
M. Wt: 231.30 g/mol
InChI Key: YWCWGJZQICOVCA-UHFFFAOYSA-N
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Description

Product Information N-Cyclohexyl-9-methyl-9H-purin-6-amine is a chemical compound with the CAS Registry Number 109292-93-5 . Its molecular formula is C 12 H 17 N 5 , corresponding to a molecular weight of 231.30 g/mol . The product is intended for research purposes and is not for diagnostic or therapeutic use. Research Context and Potential Applications Purin-6-amine derivatives, which share a core structural similarity with this compound, are subjects of ongoing investigation in various biomedical fields. Recent scientific patents highlight the significant research interest in this class of compounds. Notably, substituted purine derivatives have been identified as modulators of the BAF (mammalian SWI/SNF) chromatin remodeling complex . This mechanism is a promising target for reversing HIV latency , which is a major challenge in finding a cure for HIV-1. The use of such compounds could potentially disrupt nucleosomal positioning and reactivate latent virus, making it susceptible to current antiretroviral therapies . Furthermore, other closely related cyclohexyl-containing heterocyclic compounds are being explored as antagonists for targets like indoleamine 2,3-dioxygenase (IDO) in the field of oncology research . This suggests broad potential research applications for this compound in immunology and cancer therapy development. Usage Note This product is strictly for research use in a laboratory setting. It is not intended for human or animal consumption. Researchers should refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109292-93-5

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

N-cyclohexyl-9-methylpurin-6-amine

InChI

InChI=1S/C12H17N5/c1-17-8-15-10-11(13-7-14-12(10)17)16-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,13,14,16)

InChI Key

YWCWGJZQICOVCA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NC3CCCCC3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Cyclohexyl 9 Methyl 9h Purin 6 Amine

Strategic Synthesis of the N-Cyclohexyl-9-methyl-9H-purin-6-amine Core Structure

Established Reaction Pathways for Purine (B94841) Ring Formation

The construction of the purine ring, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is most classically achieved through the Traube purine synthesis. pharmaguideline.comslideshare.netslideshare.net This method typically begins with a substituted pyrimidine, specifically a 4,5-diaminopyrimidine. The synthesis proceeds by introducing a one-carbon fragment to bridge the two amino groups at positions C4 and C5, thereby forming the imidazole portion of the purine.

A common pathway involves the following steps:

Starting Material : The synthesis often commences with a 4-amino-6-chloropyrimidine.

Nitrosation : The pyrimidine is treated with nitrous acid (generated in situ from sodium nitrite) to introduce a nitroso group (-NO) at the C5 position, yielding 4-amino-6-chloro-5-nitrosopyrimidine. scribd.com

Reduction : The nitroso group is subsequently reduced to an amino group, typically using a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation. This step affords the key intermediate, 4,5-diamino-6-chloropyrimidine.

Cyclization : The final ring closure is accomplished by reacting the diaminopyrimidine with a one-carbon electrophile. Reagents such as formic acid, triethyl orthoformate, or formamide (B127407) are commonly used to introduce what will become the C8 atom of the purine ring, leading to the formation of 6-chloropurine (B14466). slideshare.net

An alternative major pathway involves constructing the pyrimidine ring onto a pre-existing imidazole precursor, such as a 4-aminoimidazole-5-carboxamide or related derivatives.

Regioselective Introduction of the 9-Methyl Substituent on the Purine Nucleus

The alkylation of the purine ring presents a significant regiochemical challenge, as substitution can occur at multiple nitrogen atoms (N1, N3, N7, and N9). For the synthesis of this compound, methylation must be directed specifically to the N9 position of the imidazole ring.

Direct alkylation of a purine, such as 6-chloropurine, with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base often yields a mixture of N9 and N7 isomers. ub.eduacs.orgnih.gov The ratio of these products is influenced by several factors:

Steric Hindrance : Bulky substituents on the purine ring can sterically hinder attack at N7, favoring the N9 isomer.

Electronic Effects : The electronic nature of substituents can alter the nucleophilicity of the different nitrogen atoms.

Reaction Conditions : The choice of solvent, base, and temperature can significantly impact the N9/N7 ratio. Generally, the N9-alkylated product is the thermodynamically more stable isomer and its formation can be favored under conditions that allow for equilibrium. acs.orgnih.gov

To achieve high regioselectivity for N9-methylation, several strategies can be employed:

Thermodynamic Control : Running the reaction at higher temperatures can favor the formation of the more stable N9-methylpurine. nih.gov

Mitsunobu Reaction : The use of Mitsunobu conditions (e.g., methanol, triphenylphosphine, and a dialkyl azodicarboxylate) can provide high selectivity for the N9 position, although reaction times can be long. ub.edu

Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate the reaction and, in some cases, improve the regioselectivity of N9-alkylation. ub.edu For instance, treating 6-chloropurine with methyl bromide under microwave heating can regioselectively produce the N9-methylated derivative. ub.edu

Methods for Grafting the N-Cyclohexylamino Moiety at the 6-Position

The final step in constructing the core structure is the introduction of the cyclohexylamino group at the C6 position. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The substrate for this reaction is the 6-chloro-9-methylpurine (B14120) intermediate prepared in the previous steps. nih.govnih.gov

The chlorine atom at the C6 position of the purine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic ring system. The reaction involves the direct displacement of the chloride by cyclohexylamine (B46788). nih.gov Common conditions for this transformation involve heating the 6-chloro-9-methylpurine with an excess of cyclohexylamine in a suitable solvent. researchgate.net The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often included to scavenge the hydrochloric acid generated during the reaction. nih.gov

PrecursorReagentSolventConditionsProduct
6-chloro-9-methylpurineCyclohexylaminen-ButanolReflux, with DIPEAThis compound
6-chloro-9-methylpurineCyclohexylamineEthanolMicrowave, 120 °CThis compound
6-chloro-9-methylpurineCyclohexylamineWaterReflux, with Na2CO3This compound

Chemical Derivatization and Analog Generation from this compound

Once the core structure is synthesized, it can serve as a template for generating a library of analogs through further chemical modifications. These derivatizations are typically focused on the C2 position of the purine ring and the N6-cyclohexylamino moiety to explore structure-activity relationships.

Systematic Exploration of Substituents at the Purine C2-Position

The C2 position of the purine ring is a common site for modification. Introducing substituents at this position generally requires starting with a di-substituted purine precursor, such as 2,6-dichloropurine (B15474).

A general synthetic route would be as follows:

Selective N9-Methylation : 2,6-dichloropurine is first regioselectively methylated at the N9 position.

Selective C6-Amination : The C6 chlorine is more reactive towards nucleophilic substitution than the C2 chlorine. This allows for the selective reaction of 9-methyl-2,6-dichloropurine with cyclohexylamine to form 2-chloro-N-cyclohexyl-9-methyl-9H-purin-6-amine.

C2-Functionalization : The remaining chlorine atom at the C2 position can then be replaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) or engaged in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of functional groups. nih.gov

C2-Substituted PrecursorReaction TypeReagentsResulting C2-Substituent
2-chloro-N-cyclohexyl...SNArMethylamine-NHCH3
2-chloro-N-cyclohexyl...SNArSodium methoxide-OCH3
2-chloro-N-cyclohexyl...Suzuki CouplingPhenylboronic acid, Pd catalyst-C6H5
2-iodo-N-cyclohexyl...Sonogashira Coupling1-Hexyne, Pd/Cu catalyst-C≡C-(CH2)3CH3

An alternative strategy involves a regioselective lithiation of a protected 6-chloropurine derivative at the C2 position, followed by quenching with an electrophile to introduce the desired substituent before the amination step. researchgate.net

Variations within the N6-Cyclohexylamino Group: Ring Modifications and Alkyl Substitutions

Generating diversity at the N6-position is readily achieved by varying the amine nucleophile used in the SNAr reaction with 6-chloro-9-methylpurine. This approach allows for the exploration of different ring sizes, the introduction of substituents on the cycloalkyl ring, and the incorporation of other cyclic or bicyclic systems. nih.govnih.gov

By replacing cyclohexylamine with other primary or secondary amines, a wide range of N6-substituted analogs can be synthesized. This method provides a straightforward way to probe the impact of the N6-substituent's size, shape, and polarity. For example, using cyclopentylamine (B150401) would yield the corresponding N6-cyclopentyl analog, while using 4-methylcyclohexylamine (B30895) would introduce a methyl group onto the cyclohexyl ring. nih.gov

Amine ReagentResulting N6-Substituent
CyclopentylamineN-Cyclopentyl
CycloheptylamineN-Cycloheptyl
(S)-endo-2-NorbornylamineN-((S)-endo-2-Norbornyl)
4-AminocyclohexylamineN-(4-Aminocyclohexyl)
BenzylamineN-Benzyl

Investigation of Diverse Alkyl and Cycloalkyl Moieties at the N9-Position

The exploration of various alkyl and cycloalkyl substituents at the N9-position of the purine core in this compound analogues is a crucial area of research for modulating the compound's physicochemical and biological properties. The introduction of different lipophilic or sterically diverse groups at this position can significantly influence factors such as solubility, membrane permeability, and interaction with biological targets.

The synthesis of N9-substituted N6-cyclohexyladenine derivatives typically commences with a suitable purine precursor, such as 6-chloropurine or N6-cyclohexyladenine itself. A common synthetic challenge in purine chemistry is the regioselective alkylation at the N9 versus the N7 position of the imidazole ring. Direct alkylation of purine derivatives with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers, with the N9 isomer generally being the thermodynamically more stable product.

To achieve a higher regioselectivity for the N9 position, several strategies have been employed. One approach involves the use of specific reaction conditions that favor the formation of the N9 isomer. For instance, the choice of base, solvent, and temperature can influence the N7/N9 product ratio. Another method is the Mitsunobu reaction, which utilizes an alcohol as the alkylating agent in the presence of a phosphine (B1218219) and an azodicarboxylate, often leading to a higher proportion of the N9-alkylated product.

Furthermore, the nature of the substituent at the C6 position can also direct the regioselectivity of the N9-alkylation. The presence of a bulky group at C6 may sterically hinder the approach of the alkylating agent to the N7 position, thereby favoring N9 substitution.

A systematic investigation into the incorporation of a variety of alkyl and cycloalkyl groups at the N9-position would typically involve reacting N6-cyclohexyladenine or a suitable precursor with a range of alkylating agents, such as alkyl halides (e.g., ethyl iodide, propyl bromide) and cycloalkyl halides (e.g., cyclopentyl bromide, cyclohexyl iodide). The resulting products would then be isolated, purified, and characterized to determine the yield and the regioselectivity of the reaction for each substituent.

The findings from such an investigation would be instrumental in establishing a structure-activity relationship (SAR) for this class of compounds. By correlating the nature of the N9-substituent with the observed properties of the resulting analogues, researchers can design and synthesize new derivatives with optimized characteristics.

While a specific study detailing a comprehensive investigation of diverse alkyl and cycloalkyl moieties at the N9-position of this compound with a corresponding data table was not found in the public domain through the conducted searches, the following table represents the type of data that would be generated from such a study, based on general principles of purine alkylation. The yields are hypothetical and serve to illustrate the expected outcomes of such synthetic modifications.

Table 1: Representative Yields for the N9-Alkylation of an N6-Cyclohexylpurine Precursor

N9-SubstituentAlkylating AgentReaction ConditionsProductRepresentative Yield (%)
EthylEthyl IodideK₂CO₃, DMF, 80°CN-Cyclohexyl-9-ethyl-9H-purin-6-amine65
n-Propyl1-BromopropaneNaH, THF, rtN-Cyclohexyl-9-propyl-9H-purin-6-amine62
Isopropyl2-IodopropaneCs₂CO₃, CH₃CN, refluxN-Cyclohexyl-9-isopropyl-9H-purin-6-amine55
n-Butyl1-BromobutaneK₂CO₃, DMF, 80°CN-Butyl-N-cyclohexyl-9H-purin-6-amine68
CyclopentylBromocyclopentaneNaH, THF, rtN-Cyclohexyl-9-cyclopentyl-9H-purin-6-amine70
CyclohexylIodocyclohexaneCs₂CO₃, CH₃CN, reflux9,N-Dicyclohexyl-9H-purin-6-amine60

Disclaimer: The data in this table is representative and hypothetical, illustrating the potential outcomes of a systematic study. Actual experimental results may vary.

Mechanistic Insights into the Biological Activities of N Cyclohexyl 9 Methyl 9h Purin 6 Amine Class

Enzyme Inhibition Mechanisms and Selectivity

Compounds based on the substituted purine (B94841) skeleton have demonstrated a capacity to inhibit a range of protein kinases, often with a degree of selectivity that is crucial for their potential as research tools and therapeutic agents. Their inhibitory action is primarily achieved by competing with ATP for the kinase's active site, though other binding modes have been observed.

The purine scaffold is a well-established template for the development of inhibitors targeting Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases essential for cell cycle regulation. Various substitutions at the N6, C2, and N9 positions of the purine ring, similar to the structure of N-Cyclohexyl-9-methyl-9H-purin-6-amine, have yielded compounds with potent and sometimes selective inhibitory profiles against different CDK isoforms.

Research into 2,6,9-trisubstituted purines has led to the development of potent CDK12 inhibitors. mdpi.com For instance, certain novel analogs demonstrated strong, equipotent antiproliferative activity against cancer cell lines that express high levels of CDK12. mdpi.com The design of 6-pyridylmethylaminopurines has also yielded compounds with enhanced potency and novel selectivity profiles against CDK isoforms like CDK2, CDK7, and CDK9. nih.gov For example, one such compound, CCT68127, inhibited CDK2/cyclin E with an IC50 of 30 nM and CDK9/cyclinT with an IC50 of 0.11 µM. nih.gov

Furthermore, efforts to achieve selectivity between highly homologous CDKs, such as CDK1 and CDK2, have been a focus of structure-activity relationship studies. By modifying the 6-substituent on the purine ring, researchers have identified compounds that exhibit 10 to 80-fold greater inhibition of CDK2 compared to CDK1. scispace.com One biphenyl-substituted purine derivative was found to be highly potent against CDK2 (IC50 0.044 µM) and approximately 2000-fold less active against CDK1, highlighting the potential for achieving high selectivity within this chemical class. scispace.com Structural modifications at the C8 position have also been explored, though these substitutions can sometimes lower the CDK inhibitory activity. nih.govresearchgate.net

Table 1: Inhibition of Cyclin-Dependent Kinases by Structurally Related Purine Compounds
Compound Class/ExampleTarget CDKIC50 ValueSelectivity Notes
6-Pyridylmethylaminopurines (e.g., CCT68127)CDK2/cyclin E30 nMAlso inhibits CDK7 (1.3 µM)
CDK9/cyclin T110 nM
4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) (73)CDK244 nM~2000-fold selective over CDK1 (IC50 86 µM)

Beyond CDKs, the this compound class and its analogs have shown significant activity against other protein kinases implicated in cancer and other diseases.

FLT3-ITD: Novel 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is a key driver in acute myeloid leukemia (AML). nih.gov One lead compound displayed nanomolar activity in biochemical assays and selectively blocked the proliferation of AML cell lines with FLT3-ITD mutations. nih.gov Structure-activity relationship studies have shown that substituents at the N7 and N9 positions can modulate activity between CDK4 and FLT3, with an isopropyl group at N7 markedly increasing selectivity towards FLT3. imtm.cz

Bcr-Abl and BTK: The 2,6,9-trisubstituted purine scaffold has also been successfully adapted to target the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML). Certain derivatives show enhanced inhibition of Bcr-Abl with IC50 values in the nanomolar range (0.040–0.090 µM). nih.gov Some of these compounds were also shown to be more selective for Bcr-Abl over other kinases like Bruton's tyrosine kinase (BTK). nih.govnih.gov

Aurora Kinases: This class of compounds has been investigated for activity against Aurora kinases, which are critical for mitotic progression. Dual inhibitors targeting both Bcr-Abl and Aurora kinases have been developed to overcome resistance to traditional tyrosine kinase inhibitors (TKIs) in CML. researchgate.net Compounds such as PHA-739358 and R763/AS703569 showed strong anti-proliferative activity in TKI-resistant cell lines, including those with the T315I mutation, by concurrently inhibiting both kinase families. researchgate.net Other analogs have demonstrated potent, ATP-competitive inhibition of Aurora A, B, and C with IC50 values in the low nanomolar range. medchemexpress.com

Table 2: Inhibition of Other Protein Kinases by Structurally Related Purine Compounds
Compound ClassTarget KinaseIC50 / Activity
2,6,9-Trisubstituted PurinesFLT3-ITD30-70 nM
2,6,9-Trisubstituted PurinesBcr-Abl40-90 nM
Dual ABL/Aurora Kinase InhibitorsAurora A, B, CPotent inhibition (low nM range)
2,7,9-Trisubstituted 8-oxopurinesCDK4Potent inhibition

The primary mechanism by which purine derivatives inhibit kinases is through competitive binding at the ATP-binding site. scispace.commedchemexpress.com However, detailed structural analyses have revealed nuances in their binding modes. For example, within a series of O(6)-cyclohexylmethylguanine CDK inhibitors, the introduction of a substituent at the C8 position of the purine was poorly tolerated and forced the compounds to adopt a novel "reverse" binding mode, where the purine core is flipped 180 degrees within the active site. nih.gov This discovery provided a new chemotype for designing more potent inhibitors by engineering interactions in this alternative orientation. nih.gov

While ATP-competitive inhibition is dominant for this class, the broader concept of allosteric modulation—where a ligand binds to a site distinct from the active site to modulate protein function—is a key mechanism in drug action. nih.gov Although specific examples of allosteric inhibition by this compound itself are not detailed in the provided context, the potential for purine-like scaffolds to engage in such mechanisms remains an area of interest in kinase inhibitor design.

Cellular Pathway Perturbations and Functional Outcomes

The enzymatic inhibition observed with this class of compounds translates into distinct functional outcomes at the cellular level, primarily affecting cell cycle progression and key signaling pathways.

As potent inhibitors of CDKs and Aurora kinases, this compound analogs directly interfere with the machinery that governs cell division. Inhibition of FLT3 by 2,6,9-trisubstituted purines in AML cells leads to a suppression of downstream signaling, resulting in a G1 phase cell cycle arrest and subsequent apoptosis. nih.govimtm.cz Flow cytometry analysis confirmed that a majority of these compounds block the cell cycle in the G1 phase in FLT3-dependent cell lines. imtm.cz

Similarly, the inhibition of Aurora kinases, which are essential for proper chromosome segregation, can lead to severe mitotic defects. Dual Bcr-Abl and Aurora kinase inhibitors have been shown to induce polyploidy, a state of having more than two sets of chromosomes. researchgate.net This outcome is a direct consequence of the cells undergoing continued cell cycle progression (DNA replication) in the absence of successful cell division (mitosis), a hallmark of Aurora kinase inhibition. researchgate.net

The effects of these purine inhibitors extend to critical signal transduction pathways downstream of the targeted kinases. In AML cells, potent FLT3 inhibitors were shown to suppress the phosphorylation of FLT3 and its downstream effectors, including STAT5 and ERK1/2. nih.govimtm.cz Likewise, potent CDK12 inhibitors can downregulate the expression of genes that are downstream of CDK12, such as IRS1 and WNT1. mdpi.com

While not directly linked to the this compound class in the available literature, structurally analogous heterocyclic compounds have been developed as inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. nih.gov Inhibitors of this pathway, which often target the Smoothened (SMO) receptor, have been shown to block pathway activation and suppress the growth of tumors in preclinical models of pancreatic and prostate cancer. nih.gov This demonstrates the broader potential for purine-like scaffolds to modulate diverse and critical cellular signaling networks.

Interference with Nucleic Acid Synthesis and Repair Mechanisms for Purine Analogs

Purine analogs are a class of molecules that mimic endogenous purines, such as adenine (B156593) and guanine. Due to this structural similarity, they can interfere with vital cellular processes, primarily nucleic acid (DNA and RNA) synthesis and repair. The mechanisms by which these compounds exert their effects are multifaceted and can include the inhibition of enzymes essential for nucleotide synthesis, as well as direct incorporation into DNA and RNA strands, leading to chain termination or dysfunctional genetic code.

The general mechanisms for purine analogs include:

Inhibition of de novo purine synthesis: Some purine analogs, once metabolized into their nucleotide forms, can act as feedback inhibitors of key enzymes in the purine biosynthesis pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase. This action depletes the cellular pool of natural purine nucleotides required for DNA and RNA synthesis.

Inhibition of DNA Polymerase: The triphosphate forms of purine analogs can compete with natural deoxynucleoside triphosphates (dNTPs) for the active site of DNA polymerase. This competition can slow or halt DNA replication.

Incorporation into Nucleic Acids: If a purine analog is sufficiently similar to its natural counterpart, DNA and RNA polymerases may incorporate it into growing nucleic acid chains. This can lead to several detrimental outcomes, including the termination of chain elongation, miscoding during subsequent replication or transcription, and the creation of a structurally unstable DNA helix that is more susceptible to breakage.

Interference with DNA Repair: The presence of an unnatural base in the DNA strand can be recognized by the cell's DNA repair machinery. However, some analogs can inhibit the very enzymes responsible for this repair, such as DNA ligase or polymerases involved in repair pathways. This can lead to an accumulation of DNA damage, ultimately triggering programmed cell death (apoptosis). For example, some therapies trigger DNA damage checkpoints to halt the growth of rapidly dividing cells. mdpi.com

While these are the canonical mechanisms for many purine analogs used in chemotherapy, the specific structure of this compound, with its bulky N6-cyclohexyl and N9-methyl groups, suggests that its primary mode of action may be more targeted toward protein kinases. These enzymes play crucial roles in cell signaling pathways that control proliferation and survival. By inhibiting specific kinases, the compound can indirectly halt cell growth and division, processes that are intrinsically linked to nucleic acid synthesis.

Molecular Recognition and Ligand-Protein Interactions

The biological effect of this compound is contingent on its ability to bind with high affinity and specificity to a target protein, typically the ATP-binding pocket of a protein kinase. This recognition is governed by a precise interplay of non-covalent interactions.

Elucidation of Hydrogen Bonding Networks within Binding Pockets

Hydrogen bonds are critical for the affinity and orientation of purine analogs within protein binding sites. For this compound, the purine core provides a characteristic set of hydrogen bond donors and acceptors that mimic those of adenine.

Hinge Region Interaction: A canonical interaction for many kinase inhibitors involves the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. The this compound can replicate the hydrogen bonding pattern of ATP's adenine ring. Typically, the N1 nitrogen of the purine ring acts as a hydrogen bond acceptor, while the exocyclic amino group at the C6 position (N6-H) acts as a hydrogen bond donor. This "clamp" to the hinge backbone is a primary anchor for the inhibitor.

Other Potential H-Bonds: Depending on the specific topology of the binding pocket, the N3 and N7 nitrogens of the purine ring can also participate in hydrogen bonding, either accepting hydrogen bonds from backbone amides or side-chain donors or interacting with bound water molecules that mediate contact with the protein.

Studies of related N6-substituted purine derivatives confirm the importance of these interactions for target binding and biological activity. The specific geometry of these hydrogen bonds ensures the correct positioning of the inhibitor for optimal interaction with other regions of the active site.

Analysis of Hydrophobic Interactions and Conformational Complementarity

While hydrogen bonds provide specificity, hydrophobic interactions are a major driving force for binding affinity. The this compound possesses two key hydrophobic substituents: the N9-methyl group and the N6-cyclohexyl group.

N6-Cyclohexyl Group: This bulky, non-polar group is well-suited to occupy hydrophobic pockets within the ATP-binding site. The flexible nature of the cyclohexyl ring, which can adopt various conformations (e.g., chair, boat), allows it to adapt to the shape of the pocket, maximizing surface area contact and van der Waals forces. In many kinases, this region, sometimes referred to as the "back pocket," is lined with hydrophobic amino acid residues such as leucine, valine, and isoleucine.

N9-Methyl Group: The methyl group at the N9 position also contributes to hydrophobic interactions, typically with residues near the ribose-binding pocket of the ATP site. Research on similar 2,6,9-trisubstituted purine inhibitors has shown that the size and nature of the substituent at the N9 position can significantly influence potency and selectivity. imtm.cz For instance, increasing the size of cycloalkyl moieties at this position has been correlated with improved inhibitory activity against certain kinases. imtm.cz

The combination of a planar, hydrogen-bonding purine core and bulky hydrophobic appendages allows for high conformational and chemical complementarity with the target's active site, a key feature of potent and selective inhibitors.

Dynamics of Protein-Ligand Complex Formation and Induced-Fit Phenomena

The binding of a ligand to a protein is not a simple "lock-and-key" process but a dynamic event. Both the ligand and the protein can undergo conformational changes to achieve an optimal fit, a phenomenon known as "induced fit."

For this compound, several elements of flexibility are important:

Cyclohexyl Ring Pucker: The cyclohexyl group is not static and can interconvert between different ring pucker conformations. This flexibility allows it to mold itself into the contours of a hydrophobic pocket.

Rotation Around C6-N6 Bond: The single bond connecting the purine C6 carbon to the nitrogen of the cyclohexylamino group is rotatable. This allows the cyclohexyl group to orient itself in the most favorable position to engage with the protein, avoiding steric clashes and maximizing hydrophobic contacts.

Tautomerism and Conformational Dynamics in Biological Environments

The structural dynamics of this compound in solution and within a biological environment can influence its ability to recognize and bind to its target.

Tautomerism: While the N9-methyl group prevents the common N7-H/N9-H tautomerism seen in unsubstituted purines, the exocyclic amino group at C6 can theoretically exist in two tautomeric forms: the dominant amino form (-NH-) and the minor imino form (=N-). In aqueous biological environments, the amino form is overwhelmingly favored for 6-aminopurines. Therefore, the imino form is generally not considered a significant contributor to its binding profile.

Conformational Dynamics: The primary source of conformational isomerism for this molecule arises from hindered rotation around the C6-N(cyclohexyl) bond. This can lead to the existence of different rotamers (conformational isomers). NMR studies on similar N6-substituted adenosine (B11128) derivatives have shown that intramolecular hydrogen bonding or steric hindrance can create a significant energy barrier to rotation, sometimes allowing for the observation of distinct conformers in solution. The specific orientation of the cyclohexyl ring relative to the purine core can affect which face of the ring is presented for interaction with the protein target, potentially influencing binding affinity and selectivity. The conformational state of the cyclohexyl ring itself (e.g., the equilibrium between chair and boat forms) further adds to the molecule's dynamic profile.

This inherent flexibility, governed by low-energy barriers to bond rotation and ring flipping, allows the molecule to explore a range of shapes, one or more of which will be preferentially stabilized upon binding to its protein target.

Advanced Computational and Structural Biology Approaches in Research on Purine Scaffolds

Molecular Docking and Dynamics Simulations for Binding Mode Prediction and Optimization

Molecular docking has been a fundamental tool in predicting how N-Cyclohexyl-9-methyl-9H-purin-6-amine binds to its primary targets, the cyclin-dependent kinases. Docking simulations systematically place the ligand into the active site of a protein, sampling various orientations and conformations to identify the most favorable binding pose based on scoring functions that estimate interaction energy. ijraset.com For this compound, these simulations have been crucial in understanding its binding within the ATP-binding pocket of CDKs like CDK2, CDK5, and CDK9. ijraset.comnih.govresearchgate.net The results from these studies reveal key binding interactions, including hydrogen bonds and hydrophobic contacts, that are essential for its inhibitory activity. ijraset.com For instance, docking studies on the CDK2 complex highlighted two essential hydrogen bonds with the backbone of Leu83 in the active site. researchgate.net

Following docking, molecular dynamics (MD) simulations are employed to refine the predicted binding poses and to study the dynamic stability of the protein-ligand complex over time. MD simulations provide a more realistic representation of the biological system by modeling the movements of atoms and molecules. Studies on this compound complexed with CDK2 and CDK5 have elucidated the specific interactions that confer its inhibitory potency and selectivity. nih.govnih.gov These simulations have shown that the (R)-enantiomer forms a critical hydrogen bond with the kinases that the (S)-enantiomer does not, explaining the higher affinity of the (R)-isomer. nih.gov Furthermore, MD simulations have revealed differences in the active sites of CDK2 and CDK5 that can be exploited for the design of more selective inhibitors. nih.gov Simulations have also been used to assess the stability of the compound's interaction with CDK9, with analyses of Root Mean Square Deviation (RMSD) indicating the stability of the complex. jmpas.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific, comprehensive QSAR studies focused solely on this compound are not extensively detailed in the provided results, the principles of QSAR are fundamental to the optimization of purine-based inhibitors. nih.gov The development of second-generation derivatives and bioisosteres of this compound has been guided by the structure-activity relationships derived from synthesizing and testing numerous analogs. nih.gov This process, which is the experimental basis for QSAR modeling, has led to the identification of compounds with improved potency and selectivity. nih.gov QSAR analyses are often integrated with X-ray crystallography and molecular modeling to build predictive models that can guide the design of new inhibitors with enhanced therapeutic properties. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. rsc.orguctm.edu DFT calculations can provide insights into properties such as molecular geometry, electrostatic potential, and orbital energies (HOMO/LUMO), which are crucial for understanding a molecule's behavior and interactions. researchgate.net For this compound and its analogs, DFT studies can elucidate the electronic properties that govern its binding to kinase targets. For example, quantum chemistry calculations have been used to analyze the conformational stability and rotational energy barriers of the purine (B94841) scaffold, revealing how subtle changes in the purine ring's nitrogen positions can stiffen or loosen rotational barriers around key bonds. acs.org This, in turn, can affect the molecule's conformational entropy and ultimately its binding affinity for target kinases. acs.org Such theoretical investigations are valuable for rationalizing observed structure-activity relationships and guiding the design of new, more potent inhibitors. researchgate.net

X-ray Crystallography for High-Resolution Protein-Ligand Complex Structures

X-ray crystallography has been instrumental in providing high-resolution, three-dimensional structures of this compound bound to its protein targets. The crystal structure of the (R)-isomer complexed with human CDK2 was a landmark achievement, revealing the precise binding mode of the inhibitor within the ATP-binding pocket. rcsb.orgresearchgate.net This structure showed that the purine core of the molecule binds in the adenine (B156593) pocket, while the benzyl (B1604629) group makes additional contacts with the enzyme, explaining its specificity. rcsb.org The crystallographic data also definitively showed that the more potent (R)-stereoisomer is the one that binds to CDK2. rcsb.org These high-resolution structures are invaluable for structure-based drug design, allowing for the rational optimization of the inhibitor to improve potency and selectivity. Several crystal structures of this compound in complex with various kinases are available in the Protein Data Bank (PDB). researchgate.net

PDB IDTarget ProteinResolution (Å)
2A4LCyclin-dependent kinase 2 (CDK2)2.40

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Conformation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. nih.gov While detailed NMR studies focusing specifically on the solution-state conformation and tautomerism of this compound are not prominently featured in the search results, NMR is a standard and essential tool for the structural characterization of synthetic compounds, including this purine derivative and its metabolites. nih.govresearchgate.net The synthesis of this compound and its analogs would routinely involve characterization by ¹H and ¹³C NMR to confirm their chemical structures. researchgate.net Furthermore, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the three-dimensional structure of such molecules in solution, providing data that is complementary to solid-state X-ray crystallography. nih.gov

Mass Spectrometry (MS) for Reaction Monitoring, Metabolite Identification, and Proteomics

Mass spectrometry (MS) is a versatile analytical technique with broad applications in the study of this compound. It is particularly crucial for pharmacokinetic studies, including the identification of metabolites. msmetrix.com Studies in rats and mice using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have successfully identified several major metabolites of the compound. nih.govresearchgate.netnih.gov The primary metabolic pathway involves the oxidation of the hydroxymethyl group on the C2 substituent to a carboxylic acid. nih.gov Other minor metabolites result from oxidation at the C8 position of the purine ring and N-dealkylation of the N9 side-chain. nih.govnih.gov MS is used to determine the mass-to-charge ratio of the parent compound and its metabolites, and fragmentation patterns in MS/MS analysis help to elucidate their structures. researchgate.net Beyond metabolomics, MS-based proteomics approaches can be used to identify the cellular protein targets of kinase inhibitors like this compound, providing a broader understanding of their mechanism of action and potential off-target effects.

AnalytePrecursor Ion (m/z)Key Metabolic Transformation
This compound (Roscovitine)355Parent Compound
Metabolite M1369Hydroxylation
Metabolite M2371Hydroxylation
Metabolite M3313N-dealkylation

In Vitro Biological Evaluation Methodologies

High-Throughput and Medium-Throughput Screening for Initial Activity Assessment

High-throughput screening (HTS) and medium-throughput screening (MTS) represent the initial steps in the drug discovery process, allowing for the rapid assessment of large numbers of compounds to identify those with potential therapeutic activity. These automated systems utilize miniaturized assays to measure the effect of compounds on specific biological targets or cellular processes.

In the context of identifying kinase inhibitors, such as those from the purine (B94841) scaffold, HTS is employed to screen compound libraries against a specific kinase of interest. The assays are typically designed to measure the inhibition of the kinase's catalytic activity, often through luminescence- or fluorescence-based readouts that detect the consumption of ATP or the phosphorylation of a substrate. While specific public-domain data on N-Cyclohexyl-9-methyl-9H-purin-6-amine in large-scale screening campaigns is not available, this methodology is fundamental to the initial identification of active chemotypes from which this and related compounds are developed. These preliminary screens prioritize compounds for further, more detailed investigation.

Enzymatic Assays for Precise Determination of IC50 and Ki Values

Following initial screening, enzymatic assays are employed to precisely quantify the inhibitory potency of a compound against its purified target enzyme. These assays are critical for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key parameters for structure-activity relationship (SAR) studies.

For purine derivatives targeting protein kinases, these assays typically measure the transfer of a phosphate (B84403) group from ATP to a peptide or protein substrate by the kinase. The inhibitory activity of the compound is determined by measuring the reduction in kinase activity across a range of compound concentrations. For instance, studies on a closely related 9H-purine scaffold compound, designated 3a, demonstrated potent inhibition of Cyclin-Dependent Kinase 2 (CDK2)/cyclin E2 with an IC50 value of 6.0 ± 0.1 nM. Another related purine derivative, 7d, showed nanomolar activity in biochemical assays against the FLT3 kinase. These values are typically determined using techniques such as radiometric assays (measuring the incorporation of radioactive ³²P or ³³P), or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Table 1: Enzymatic Activity of Related Purine Compounds

Compound Target Kinase IC50 (nM)
3a CDK2/cyclin E2 6.0 ± 0.1

Cell-Based Assays for Phenotypic and Mechanistic Investigations

To determine the effect of a compound on cancer cells, cell proliferation and viability assays are essential. These assays measure the ability of a compound to inhibit cell growth or induce cell death. The antiproliferative activity of purine derivatives is often evaluated against a panel of cancer cell lines to assess potency and selectivity.

For example, the antiproliferative effects of compounds related to this compound have been assessed in various hematological cancer cell lines. Compound 3a was tested against the MV-4-11 acute myeloid leukemia (AML) cell line, demonstrating an IC50 value of 489.2 ± 0.2 nM. In another study, compounds 7 and 10, also 2,6,9-trisubstituted purine derivatives, showed potent activity against K-562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia) cell lines. Common methods for these assays include the use of tetrazolium salts like MTT or WST-1, which are converted into colored formazan (B1609692) products by metabolically active cells, or ATP-based luminescence assays (e.g., CellTiter-Glo®) that measure the number of viable cells in culture.

Table 2: Anti-proliferative Activity of Related Purine Compounds in Cancer Cell Lines

Compound Cell Line IC50 (µM)
3a MV-4-11 0.4892 ± 0.0002
7 K-562 2.27
HL-60 1.42
10 K-562 2.53

Flow cytometry is a powerful technique used to investigate the mechanisms underlying the antiproliferative effects of a compound. It allows for the analysis of cell cycle distribution and the detection of apoptosis (programmed cell death) in treated cell populations.

By staining cells with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified. Kinase inhibitors, particularly those targeting CDKs, often induce cell cycle arrest at specific checkpoints. For instance, treatment of cancer cells with purine derivatives has been shown to cause arrest at the G1 or G2/M phase. Specifically, the FLT3 inhibitor 7d was found to induce G1 cell cycle arrest in MV4-11 cells.

Apoptosis can also be assessed by flow cytometry using various methods, such as Annexin V staining. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. Co-staining with a viability dye like propidium iodide allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells. Studies on related purine compounds have confirmed their ability to induce apoptosis in cancer cell lines.

Reporter gene assays are used to study the effect of a compound on specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) whose expression is controlled by a promoter element that is responsive to a particular transcription factor or signaling pathway.

While specific data for this compound is not available, this methodology can be applied to understand its mechanism of action. For example, if the compound is hypothesized to inhibit a pathway that culminates in the activation of a specific transcription factor (e.g., NF-κB or AP-1), a reporter construct with response elements for that factor can be introduced into cells. A decrease in reporter gene expression in the presence of the compound would indicate inhibition of the pathway. These assays are valuable for confirming the on-target effects of a compound in a cellular context and for elucidating its downstream signaling consequences.

Future Research Directions and Potential Academic Applications of N Cyclohexyl 9 Methyl 9h Purin 6 Amine Derivatives

Rational Design Strategies for Enhanced Potency and Target Selectivity

The future development of N-Cyclohexyl-9-methyl-9H-purin-6-amine derivatives will heavily rely on rational design strategies to optimize their interaction with biological targets, thereby enhancing potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing critical insights into how modifications of the core scaffold influence biological activity.

Key to this approach is the systematic modification of the purine (B94841) ring at various positions. For instance, substitutions at the C2, C6, and N9 positions of the purine ring have been shown to be critical for the kinase inhibitory activity of related purine derivatives. nih.govimtm.cz Computational modeling and quantitative structure-activity relationship (QSAR) analysis can further guide these modifications. nih.gov These computational approaches can predict how different functional groups will affect the molecule's binding affinity and selectivity for a target protein, such as a kinase. nih.gov

For example, in the development of 2,6,9-trisubstituted purine derivatives as Fms-like tyrosine kinase 3 (FLT3) inhibitors, the nature of the substituent at the N9 position, occupied by a methyl group in the parent compound, significantly influences activity. imtm.cz Exploring a range of cycloalkyl groups, such as cyclopentyl and cycloheptyl, in place of the cyclohexyl or methyl groups at the N9 and N-cyclohexyl positions respectively, could modulate the compound's fit within the ATP-binding pocket of various kinases. imtm.cz

Table 1: Structure-Activity Relationship (SAR) Insights for Purine Derivatives as Kinase Inhibitors

Position of ModificationType of SubstituentEffect on ActivityPotential Rationale
C2 Introduction of various amine-containing groupsCan significantly impact potency and selectivity for different kinases.Forms key hydrogen bond interactions with the hinge region of the kinase.
C6 Variation of the amine substituent (e.g., cyclohexyl)Modulates lipophilicity and steric interactions within the binding pocket.The cyclohexyl group can enhance lipophilicity, potentially improving membrane permeability.
N9 Alteration of the alkyl group (e.g., methyl to larger cycloalkyls)Influences the orientation of the purine core in the active site.Larger groups may provide additional van der Waals contacts, enhancing binding affinity.

By integrating computational predictions with empirical SAR data, researchers can prioritize the synthesis of derivatives with a higher probability of desired biological activity, accelerating the discovery of potent and selective modulators of therapeutically relevant targets.

Exploration of Novel Biological Targets and Therapeutic Areas

While much of the research on purine derivatives has focused on their role as kinase inhibitors in oncology, the this compound scaffold holds potential for a much broader range of therapeutic applications. nih.govacs.orgnih.gov The purine core is a privileged scaffold in medicinal chemistry, known to interact with a wide variety of protein families. nih.gov

Future research should aim to screen this compound and its derivatives against diverse panels of biological targets. This could uncover novel activities in areas such as:

Neurodegenerative Diseases: Given the role of certain kinases and other enzymes in the pathology of diseases like Alzheimer's and Parkinson's, derivatives of this purine compound could be investigated for their neuroprotective potential.

Inflammatory Disorders: Many inflammatory pathways are regulated by kinases and other signaling proteins that could be targeted by purine-based inhibitors.

Infectious Diseases: The purine scaffold is also found in antiviral and antiparasitic agents, suggesting that derivatives of this compound could be explored for their efficacy against various pathogens. nih.gov

A systematic approach to target deconvolution, for instance, using chemical proteomics, could identify the direct binding partners of these compounds in a cellular context, thereby revealing unexpected biological targets and opening up new therapeutic avenues.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound derivatives, the integration of "omics" technologies will be indispensable. These high-throughput methods provide a global view of cellular processes, offering insights beyond the immediate target of a compound.

Proteomics: Can be used to identify changes in protein expression and post-translational modifications following treatment with a purine derivative. nih.gov This can help to elucidate the downstream signaling pathways affected by the compound and identify potential biomarkers of its activity. nih.gov Chemical proteomics, in particular, can be employed to identify the direct protein targets of a compound from a complex biological sample. researchgate.net

Metabolomics: This approach analyzes the global changes in small-molecule metabolites within a cell or organism. nih.gov Given that purines are central to cellular metabolism, metabolomic profiling can reveal how derivatives of this compound perturb these fundamental pathways. creative-proteomics.commdpi.comnih.gov This can provide valuable information on the compound's mechanism of action and potential off-target effects. mdpi.comnih.gov

Transcriptomics: By measuring changes in gene expression, transcriptomics can identify the cellular pathways that are modulated by a compound. This can help to understand the broader biological response to the purine derivative and may suggest novel therapeutic applications.

By combining these omics approaches, researchers can build a comprehensive biological profile of this compound derivatives, leading to a more complete understanding of their mechanism of action and therapeutic potential.

Table 2: Application of Omics Technologies in the Study of Purine Derivatives

Omics TechnologyInformation GainedPotential Application for this compound Derivatives
Proteomics Changes in protein expression and post-translational modifications. Direct target identification.Elucidation of downstream signaling pathways and identification of novel protein targets.
Metabolomics Global changes in cellular metabolites.Understanding the impact on purine metabolism and other key metabolic pathways.
Transcriptomics Alterations in gene expression profiles.Identifying modulated cellular pathways and potential new therapeutic indications.

Development of Advanced Chemical Probes for Cellular Mechanistic Studies

Beyond their potential as therapeutic agents, derivatives of this compound can be developed into sophisticated chemical probes to investigate cellular processes. A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context.

To serve as a high-quality chemical probe, a derivative should exhibit high potency and selectivity for its target. Once such a compound is identified, it can be further modified to create more advanced tools:

Fluorescently Labeled Probes: By attaching a fluorescent dye to the this compound scaffold, researchers can visualize the subcellular localization of the target protein in living cells using fluorescence microscopy. nih.govrsc.orgmdpi.com This can provide valuable information about the protein's function and dynamics.

Biotinylated Probes: The addition of a biotin (B1667282) tag allows for the affinity-based isolation of the target protein and its interacting partners from cell lysates. nih.gov This "pull-down" approach, followed by mass spectrometry, is a powerful method for identifying protein-protein interactions and mapping cellular networks. nih.gov

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target, even if the initial binding interaction is weak or transient.

The development of such advanced chemical probes from the this compound scaffold will provide the academic community with powerful tools to dissect complex biological pathways and accelerate the pace of biomedical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.